2-(2-Bromo-3-fluorophenyl)oxazole
Description
2-(2-Bromo-3-fluorophenyl)oxazole is a halogenated oxazole derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 3-position of the phenyl ring attached to the oxazole core. Oxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen, widely studied for their electronic properties, stability, and applications in pharmaceuticals and materials science . The combination of bromine (electron-withdrawing, bulky) and fluorine (high electronegativity) in the ortho and meta positions, respectively, likely imparts unique steric and electronic effects compared to singly substituted analogs.
Properties
Molecular Formula |
C9H5BrFNO |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
2-(2-bromo-3-fluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrFNO/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-5H |
InChI Key |
RPYLSKLZIHEIAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C2=NC=CO2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with 2-bromo-3-fluoroacetophenone or related α-bromo ketones bearing the fluorine substituent on the aromatic ring. The key intermediate is often an α-bromo ketone that undergoes cyclization with a nitrogen source to form the oxazole ring.
Stepwise Preparation Process (Based on Patent CN1865249A and Related Literature)
Step 1: Preparation of α-bromo ketone intermediate
For example, 1-(4-fluorophenyl)-2-bromo-2-(3-fluorophenyl)ethanone was prepared by bromination of the corresponding ketone using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a radical initiator in tetracol phenixin solvent at reflux for 3 hours. After workup, the brominated ketone was isolated with a melting point of 100-101 °C.
Step 2: Cyclization to oxazole
The α-bromo ketone reacts with formamide or an amide derivative under heating (often around 150 °C) to induce cyclization, forming the oxazole ring. This step involves nucleophilic attack by the amide nitrogen on the carbonyl carbon, followed by ring closure and dehydration.
Step 3: Purification and characterization
The product is purified by recrystallization or chromatography. Characterization by ^1H NMR shows characteristic chemical shifts for the oxazole proton and aromatic protons, confirming the formation of the oxazole ring.
Alternative and Modern Synthetic Approaches
Suzuki Cross-Coupling for Functionalization
Post-oxazole formation, selective bromination at the 5-position of oxazole derivatives can be achieved using N-bromosuccinimide, followed by Suzuki cross-coupling with arylboronic acids to introduce various substituents. This strategy allows for late-stage diversification of the oxazole ring, which could be adapted to prepare this compound analogs.
Data Table of Key Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of α-ketone | N-bromosuccinimide, benzoyl peroxide, reflux 3 h | ~85-90 | Radical bromination to form α-bromo ketone |
| 2 | Cyclization to oxazole | Formamide or amide, heat ~150 °C | 50-60 | Robinson-Gabriel type cyclodehydration |
| 3 | Purification | Recrystallization, chromatography | — | Characterization by ^1H NMR, melting point |
| 4 | Optional bromination (5-position) | N-bromosuccinimide in CHCl_3 | 70-80 | For further functionalization via cross-coupling |
Mechanistic Insights
- The bromination step proceeds via a radical mechanism initiated by benzoyl peroxide, selectively brominating the α-position of the ketone.
- The cyclization involves nucleophilic attack of the amide nitrogen on the α-bromo ketone carbonyl, followed by ring closure and dehydration to form the oxazole ring.
- In metal-catalyzed cycloisomerization, Lewis acid activation of the alkyne and carbonyl groups facilitates regioselective 5-exo-dig cyclization to form oxazoline intermediates, which then convert to oxazoles.
Summary and Research Discoveries
- The preparation of this compound primarily relies on the bromination of fluorinated acetophenone derivatives followed by cyclization with amides.
- Classical methods such as Robinson-Gabriel synthesis remain relevant, but modern catalytic methods offer greener, more efficient alternatives.
- Bromination using N-bromosuccinimide is a key step for introducing the bromine atom selectively.
- The oxazole ring formation can be confirmed by characteristic ^1H NMR signals and melting points.
- Recent studies highlight the potential for tandem cycloisomerization and cross-coupling reactions to diversify oxazole derivatives, which could be adapted for this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-fluorophenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(2-Bromo-3-fluorophenyl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-fluorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, influencing their activity and function . This binding can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Substituent Position and Halogen Effects
2-(2-Bromophenyl)-5-phenyloxazole (4b)
- Synthesis: Synthesized via cyclization of α-(2-bromobenzamido)-acetophenone with a yield of 62% .
2-(4-Bromophenyl)-5-phenyloxazole (4b)
- Structure : Bromine at the 4-position (para) of the phenyl ring.
- Synthesis : Similar cyclization method, yielding 62% .
- Comparison : The para-bromo substitution allows for greater resonance stabilization compared to ortho-substituted analogs, possibly enhancing thermal stability.
2-(2-Fluorophenyl)-5-phenyloxazole
- Structure : Fluorine at the 2-position of the phenyl ring.
- Source : Available commercially (City Chemical LLC) as a high-purity compound .
- Comparison : Fluorine’s smaller size and higher electronegativity reduce steric hindrance compared to bromine, favoring π-π stacking interactions in material science applications.
5-(4-Bromo-2,3-dimethylphenyl)oxazole
- Structure : Bromine at the 4-position with additional methyl groups at 2 and 3 positions.
- Properties : Methyl groups introduce steric bulk, which may hinder crystallization or solubility compared to the target compound’s halogen-only substitution .
Electronic and Reactivity Trends
- Electron-Withdrawing Effects :
- Reactivity in Cross-Coupling :
- Bromine’s position at the ortho site may hinder Suzuki-Miyaura coupling compared to para-substituted analogs, where steric effects are minimized. Fluorine’s presence could stabilize intermediates via resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
